MFCD03619844
Description
Based on analogous compounds (e.g., CAS 1046861-20-4, MDL: MFCD13195646), MFCD03619844 likely features a halogen-substituted phenyl ring with functional groups such as boronic acid (-B(OH)₂) or carbonyl moieties. Such compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, or materials science applications .
Properties
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylamino]benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-26-21(25)18-14-23-19-16-9-6-5-8-15(16)10-11-17(19)20(18)22-12-7-13-24(2)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHDYUBXCXCMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN(C)C)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03619844 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include multi-step organic synthesis involving specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: MFCD03619844 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
MFCD03619844 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD03619844 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD03619844, two structurally related compounds are analyzed:
CAS 1046861-20-4 (MDL: MFCD13195646)
- Molecular formula : C₆H₅BBrClO₂.
- Application : Boronic acid derivative used in cross-coupling reactions.
- Key properties :
CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular formula : C₇H₅BrO₂.
- Application : Brominated aromatic carboxylic acid precursor.
- Key properties :
Data Table: Comparative Analysis
CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular formula : C₁₀H₉F₃O.
- Application : Trifluoromethyl ketone used in agrochemicals or drug intermediates.
- Key contrast: Polarity: Higher TPSA (40.46 Ų vs. 17.07 Ų for CAS 1046861-20-4) due to ketone and trifluoromethyl groups. Synthesis: Sulfonyl hydrazine-mediated condensation in methanol .
Research Findings
- Reactivity : Boronic acids (e.g., CAS 1046861-20-4) exhibit higher reactivity in cross-coupling reactions compared to brominated aromatics (e.g., CAS 1761-61-1) due to their ability to form transient boronates .
- Pharmacology : Trifluoromethyl compounds (e.g., CAS 1533-03-5) show enhanced metabolic stability and BBB penetration compared to halogenated boronic acids, making them preferable in CNS drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
